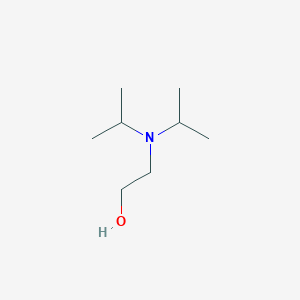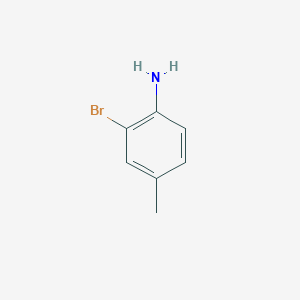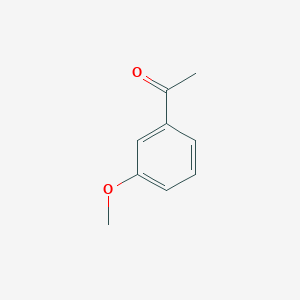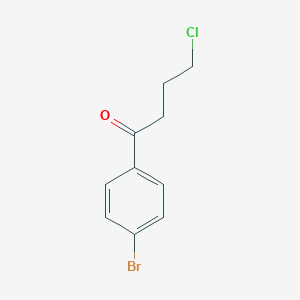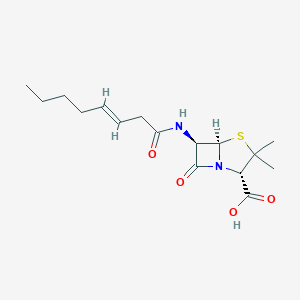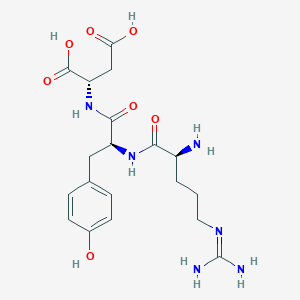
Arginyl-tyrosyl-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arginyl-tyrosyl-aspartic acid (RYD) is a tripeptide composed of three amino acids, arginine, tyrosine, and aspartic acid. It is a small peptide sequence that has been a subject of scientific research for its potential applications in various fields.
Mécanisme D'action
Arginyl-tyrosyl-aspartic acid works by binding to integrins, a family of cell surface receptors that play a crucial role in cell adhesion and migration. By binding to integrins, Arginyl-tyrosyl-aspartic acid promotes cell adhesion and migration, allowing for the formation of new tissues or the delivery of drugs to specific cells or tissues.
Effets Biochimiques Et Physiologiques
Arginyl-tyrosyl-aspartic acid has been shown to have several biochemical and physiological effects, including increased cell adhesion and migration, enhanced drug delivery, and targeted cancer therapy. Arginyl-tyrosyl-aspartic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Arginyl-tyrosyl-aspartic acid in lab experiments is its specificity for integrins, allowing for targeted delivery of drugs or other molecules to specific cells or tissues. However, Arginyl-tyrosyl-aspartic acid can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the effects of Arginyl-tyrosyl-aspartic acid may vary depending on the specific cell or tissue type being studied.
Orientations Futures
There are several future directions for Arginyl-tyrosyl-aspartic acid research, including the development of new drug delivery systems, the use of Arginyl-tyrosyl-aspartic acid in tissue engineering, and the investigation of Arginyl-tyrosyl-aspartic acid's potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of Arginyl-tyrosyl-aspartic acid and its effects on different cell and tissue types.
Conclusion:
In conclusion, Arginyl-tyrosyl-aspartic acid is a small peptide sequence that has been extensively studied for its potential applications in various fields. Its ability to promote cell adhesion and migration, enhance drug delivery, and target cancer cells makes it a promising candidate for future research. However, further investigation is needed to fully understand the mechanism of action of Arginyl-tyrosyl-aspartic acid and its effects on different cell and tissue types.
Applications De Recherche Scientifique
Arginyl-tyrosyl-aspartic acid has been extensively studied for its potential applications in various fields, including cell adhesion, tissue engineering, drug delivery, and cancer therapy. Arginyl-tyrosyl-aspartic acid has been shown to promote cell adhesion and migration, making it a promising candidate for tissue engineering applications. It has also been used as a targeting ligand for drug delivery systems, allowing for targeted delivery of drugs to specific cells or tissues. In cancer therapy, Arginyl-tyrosyl-aspartic acid has been used as a component of targeted therapies, allowing for the delivery of anticancer drugs directly to cancer cells.
Propriétés
Numéro CAS |
130022-72-9 |
|---|---|
Nom du produit |
Arginyl-tyrosyl-aspartic acid |
Formule moléculaire |
C19H28N6O7 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H28N6O7/c20-12(2-1-7-23-19(21)22)16(29)24-13(8-10-3-5-11(26)6-4-10)17(30)25-14(18(31)32)9-15(27)28/h3-6,12-14,26H,1-2,7-9,20H2,(H,24,29)(H,25,30)(H,27,28)(H,31,32)(H4,21,22,23)/t12-,13-,14-/m0/s1 |
Clé InChI |
AOJYORNRFWWEIV-IHRRRGAJSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
Autres numéros CAS |
130022-72-9 |
Séquence |
RYD |
Synonymes |
Arg-Tyr-Asp arginyl-tyrosyl-aspartic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



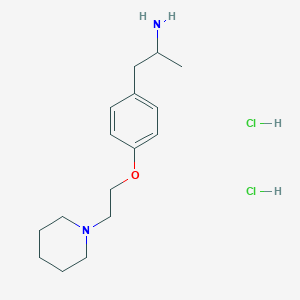

![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)
